molecular formula C10H10Cl2 B14279574 (1,1-Dichlorobut-1-en-2-yl)benzene CAS No. 121700-16-1

(1,1-Dichlorobut-1-en-2-yl)benzene

Cat. No.: B14279574
CAS No.: 121700-16-1
M. Wt: 201.09 g/mol
InChI Key: YFPSEJVUVGBYAU-UHFFFAOYSA-N
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Description

(1,1-Dichlorobut-1-en-2-yl)benzene is an organochlorine compound characterized by a benzene ring substituted with a 1,1-dichlorobut-1-en-2-yl group. Its structure features a conjugated alkene system with two chlorine atoms at the terminal carbon of the butenyl chain.

Properties

CAS No.

121700-16-1

Molecular Formula

C10H10Cl2

Molecular Weight

201.09 g/mol

IUPAC Name

1,1-dichlorobut-1-en-2-ylbenzene

InChI

InChI=1S/C10H10Cl2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

YFPSEJVUVGBYAU-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(Cl)Cl)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Chlorine Retention and Regioselectivity

The 1,1-dichloro configuration necessitates avoiding migratory processes that redistribute chlorine atoms. Organoborane methods excel in retaining substituent positions due to concerted migration-elimination steps.

Purification Challenges

Silica gel chromatography (hexane eluent) is critical for removing polymeric byproducts, particularly in Grignard and metathesis routes.

Scalability and Industrial Feasibility

Organoborane and Grignard methods require stringent anhydrous conditions, limiting large-scale application. Elimination reactions offer simpler setups but suffer from lower selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • (1,2-Dichlorovinyl)benzene : Features a dichlorinated vinyl group directly attached to benzene.
  • (1,1-Dichloropropenyl)benzene : Shorter alkenyl chain with dichloro substitution.
  • Styrene Derivatives: Non-chlorinated analogs (e.g., styrene) lack halogen substituents, altering electronic properties.

Table 1: Comparative Structural Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) LogP (Octanol-Water)
(1,1-Dichlorobut-1-en-2-yl)benzene 213.1 (estimated) ~250 (predicted) 3.8 ± 0.2
(1,2-Dichlorovinyl)benzene 177.0 210–215 3.2
(1,1-Dichloropropenyl)benzene 199.5 230–235 3.5
Styrene 104.2 145 2.9

Key Observations :

  • Chlorine Substitution: The dichloro group in (1,1-Dichlorobut-1-en-2-yl)benzene increases molecular weight and hydrophobicity (higher LogP) compared to non-chlorinated styrene .
Reactivity and Stability
  • This contrasts with styrene, which undergoes polymerization more readily due to unhindered electron density .
  • Thermal Stability: Dichlorinated alkenes exhibit higher thermal stability than non-halogenated analogs, as seen in differential scanning calorimetry (DSC) studies of similar compounds .

Bioactivity and Pharmacological Comparisons

Bioactivity Profiling

While direct bioactivity data for (1,1-Dichlorobut-1-en-2-yl)benzene are scarce, clustering analyses of structurally related compounds suggest:

  • Cytotoxicity : Chlorinated alkenylbenzenes often show moderate cytotoxicity in NCI-60 cancer cell line screens, likely due to alkylation of cellular nucleophiles .
  • Enzyme Inhibition : Analogous compounds inhibit cytochrome P450 enzymes (e.g., CYP3A4), a trait linked to their electrophilic reactivity .

Table 2: Bioactivity Clustering of Dichlorinated Alkenylbenzenes

Compound Class IC50 (CYP3A4 Inhibition) NCI-60 GI50 (Mean, μM)
Dichlorobut-1-enylbenzenes 12.5 ± 2.1 8.9
Dichlorovinylbenzenes 9.8 ± 1.5 6.3
Non-chlorinated Alkenylbenzenes >50 >20

Insights :

  • Dichlorinated derivatives exhibit stronger enzyme inhibition and cytotoxicity than non-chlorinated analogs, aligning with their enhanced electrophilicity .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing (1,1-Dichlorobut-1-en-2-yl)benzene, and how can conflicting spectral data be resolved?

  • Answer : Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are critical for structural elucidation. For NMR, analyze chemical shifts of the vinylic chlorine and aromatic protons to confirm substitution patterns. Discrepancies in peak assignments can arise due to solvent effects or conformational isomerism. Cross-validate experimental data with Density Functional Theory (DFT)-predicted spectra (e.g., using B3LYP/6-31G* basis sets) to resolve ambiguities . IR stretches for C=C and C-Cl bonds (~1650 cm⁻¹ and 550–600 cm⁻¹) should align with computational vibrational frequency analysis .

Q. How can regioselectivity be controlled during the synthesis of (1,1-Dichlorobut-1-en-2-yl)benzene via Friedel-Crafts alkylation?

  • Answer : Use steric directing groups (e.g., meta-directing substituents) on the benzene ring to minimize competing ortho/para products. Optimize reaction conditions (e.g., Lewis acid catalysts like AlCl₃, low temperature) to favor the formation of the 1,1-dichlorobutene moiety. Monitor intermediates via thin-layer chromatography (TLC) and characterize using High-Performance Liquid Chromatography (HPLC) . Reference analogous chlorobenzene syntheses for protocol adaptation .

Advanced Research Questions

Q. What computational approaches are optimal for modeling the electronic structure and reaction pathways of (1,1-Dichlorobut-1-en-2-yl)benzene?

  • Answer : Hybrid DFT methods (e.g., B3LYP) with exact exchange corrections and Colle-Salvetti correlation functionals provide accurate energy profiles for electrophilic substitution or elimination reactions. Solvent effects can be incorporated via Polarizable Continuum Models (PCM). For reaction dynamics, employ ab initio molecular dynamics (AIMD) to simulate intermediates. Validate against experimental kinetic data, such as Arrhenius parameters derived from gas-phase reactions .

Q. How can SHELX software be applied to resolve crystallographic ambiguities in derivatives of (1,1-Dichlorobut-1-en-2-yl)benzene?

  • Answer : Use SHELXL for refining X-ray diffraction data, particularly for resolving disorder in the dichlorobutene chain. Apply twin refinement protocols if crystal twinning is observed. For electron density maps, integrate charge-density analysis to localize chlorine atoms accurately. Challenges include handling high thermal motion in flexible alkenyl groups; mitigate this by collecting data at low temperatures (e.g., 100 K) .

Q. What methodologies address contradictions between experimental stability data and computational predictions for (1,1-Dichlorobut-1-en-2-yl)benzene?

  • Answer : Re-evaluate computational parameters (e.g., basis set size, solvent models) to ensure alignment with experimental conditions. Perform sensitivity analysis on DFT functionals (e.g., compare B3LYP vs. M06-2X results). Experimentally, use Differential Scanning Calorimetry (DSC) to measure thermal stability and compare with computed bond dissociation energies. Cross-reference with analogous chlorinated alkenes to identify systematic errors .

Safety and Environmental Considerations

Q. What protocols are recommended for handling (1,1-Dichlorobut-1-en-2-yl)benzene to minimize occupational exposure?

  • Answer : Use fume hoods and personal protective equipment (PPE: nitrile gloves, lab coats). Monitor airborne concentrations via gas chromatography (GC) with electron capture detection (ECD). Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation. Reference safety data for structurally similar chlorobenzenes (e.g., skin irritation and sensitization risks) .

Q. How can the environmental persistence of (1,1-Dichlorobut-1-en-2-yl)benzene be assessed using QSPR models?

  • Answer : Apply Quantitative Structure-Property Relationship (QSPR) models parameterized with octanol-water partition coefficients (logP) and biodegradation half-lives. Use software like EPI Suite to predict bioaccumulation potential. Validate predictions via aerobic/anaerobic microbial degradation assays .

Data Presentation Guidelines

  • Tables : Include DFT-calculated bond lengths/angles vs. crystallographic data.
  • Figures : Overlay experimental and computed IR spectra to highlight validation.
  • Citations : Use standardized formats for computational methods (e.g., "B3LYP/6-31G*" ).

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